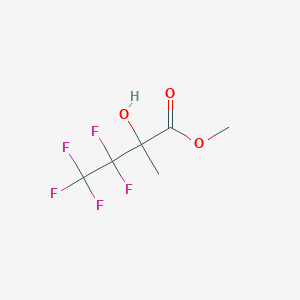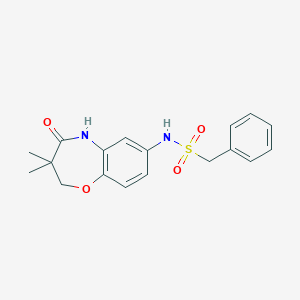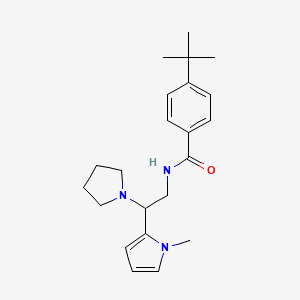
N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide is a useful research compound. Its molecular formula is C24H30N4O2 and its molecular weight is 406.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ethylene in Organic Synthesis
A study by Lim and RajanBabu (2011) highlights the use of asymmetric hydrovinylation in synthesizing pyrrolidinoindolines, which are derivatives related to N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide. These compounds are useful in the synthesis of enantiopure benzomorphans (Lim & RajanBabu, 2011).
Glycolic Acid Oxidase Inhibitors
Rooney et al. (1983) explored 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase (GAO), indicating potential applications in biochemical pathways involving similar compounds (Rooney et al., 1983).
Organocatalytic Synthesis of Spiro[pyrrolidin-3,3'-oxindoles]
Chen et al. (2009) describe the enantioselective organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], which are structurally related to the compound . This approach is significant in medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).
Vapour Phase Synthesis of Nitrogen-Containing Heterocyclic Compounds
Campanati, Vaccari, and Piccolo (2000) developed an environment-friendly vapour phase synthesis for nitrogen-containing heterocyclic compounds, which could be relevant to synthesizing or modifying compounds like this compound (Campanati, Vaccari, & Piccolo, 2000).
C-H/CO/Olefin Coupling of N-Pyridylindolines
Chatani et al. (2002) investigated the C-H/CO/olefin coupling of N-pyridylindolines, which could provide insights into reactions and modifications of similar compounds (Chatani et al., 2002).
Synthesis of Merocyanine Dyes
Abdel-Rahman and Khalil (1978) synthesized merocyanine dyes using similar compounds. These dyes have applications in various fields, including bactericidal activities (Abdel-Rahman & Khalil, 1978).
Synthesis of Cadmium(II) Schiff Base Complexes
Das et al. (2017) explored the synthesis of cadmium(II) Schiff base complexes for corrosion inhibition, indicating potential industrial applications of related compounds (Das et al., 2017).
Arylsulfonamide Derivatives as α1-Adrenergic Receptor Antagonists
Rak et al. (2016) synthesized arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines as α1-adrenergic receptor antagonists, suggesting pharmaceutical applications (Rak et al., 2016).
Propiedades
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N'-(4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c1-17-5-8-20(9-6-17)26-24(30)23(29)25-16-22(28-12-3-4-13-28)18-7-10-21-19(15-18)11-14-27(21)2/h5-10,15,22H,3-4,11-14,16H2,1-2H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEIOPLINLRSGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-[cyclopropyl(methyl)amino]ethyl}-2,4-difluoro-N-methylpyridine-3-carboxamide](/img/structure/B2929500.png)


![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)thiophene-2-carboxamide](/img/structure/B2929507.png)
![N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide](/img/structure/B2929508.png)
![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2929509.png)

![3'-(3-Chloro-4-methoxyphenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2929512.png)






